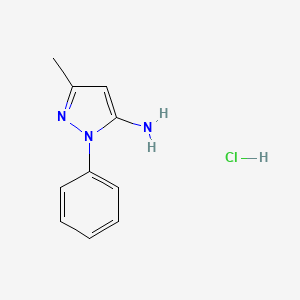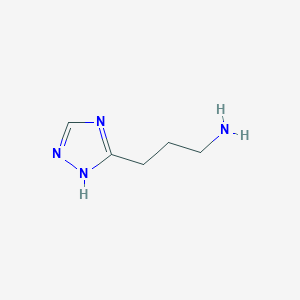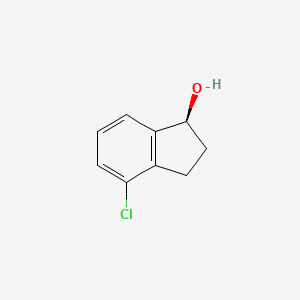![molecular formula C13H18N2O2 B6142855 [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine CAS No. 1016685-06-5](/img/structure/B6142855.png)
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine, also known as 3-MMC, is a synthetic drug that has been studied for its potential applications in the medical and scientific fields. It is a derivative of the stimulant cathinone, and is structurally similar to the popular recreational drug mephedrone. 3-MMC has been studied for its potential to act as a stimulant, antidepressant, anxiolytic, and anorectic agent.
Applications De Recherche Scientifique
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine has been studied for its potential applications in the medical and scientific fields. It has been studied as a potential antidepressant and anxiolytic agent, as well as an anorectic. It has also been studied for its potential to act as a stimulant, and it has been shown to have an effect on the central nervous system, as well as on the cardiovascular and respiratory systems. Additionally, this compound has been studied for its potential to act as a neuroprotective agent, and it has been shown to reduce inflammation and oxidative stress.
Mécanisme D'action
The mechanism of action of [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine is not fully understood. It is believed to act as a stimulant and anorectic agent by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It is also believed to act as an antidepressant and anxiolytic agent by increasing the levels of the neurotransmitters GABA and glutamate. Additionally, this compound is believed to act as a neuroprotective agent by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have an effect on the central nervous system, as well as on the cardiovascular and respiratory systems. It has been shown to increase heart rate, blood pressure, and respiration rate. Additionally, this compound has been shown to increase alertness and reduce fatigue. It has also been shown to have an effect on the reward system, and it has been shown to increase the release of dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine in laboratory experiments include its potential to act as a stimulant, antidepressant, anxiolytic, and anorectic agent. Additionally, it has been shown to have an effect on the central nervous system, as well as on the cardiovascular and respiratory systems. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are a number of potential future directions for further research on [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine. These include further research into its mechanism of action, its potential applications in the medical and scientific fields, and its potential to act as a neuroprotective agent. Additionally, further research into the effects of this compound on the reward system, as well as its potential to act as an antidepressant and anxiolytic agent, would be beneficial. Finally, further research into the potential side effects of this compound would also be beneficial.
Méthodes De Synthèse
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine is a synthetic drug that can be synthesized using a variety of methods. The most common method is the reaction of 2-methylmorpholine-4-carbonyl chloride with phenylmethanamine. This reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the resulting product is this compound. Other methods of synthesis include the reaction of 2-methylmorpholine-4-carbonyl chloride with methylamine or dimethylamine, as well as the reaction of 2-methylmorpholine-4-carbonyl chloride with dimethyl sulfate.
Propriétés
IUPAC Name |
[3-(aminomethyl)phenyl]-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-15(5-6-17-10)13(16)12-4-2-3-11(7-12)8-14/h2-4,7,10H,5-6,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQJRVSQWKXAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)
![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)
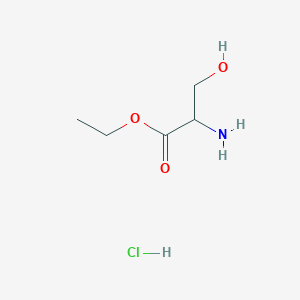
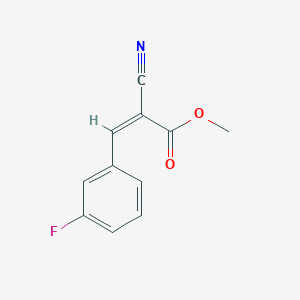
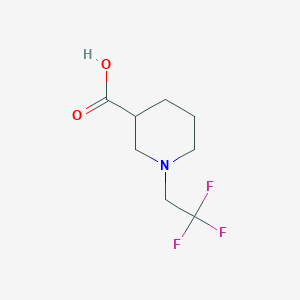
![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)
![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)
